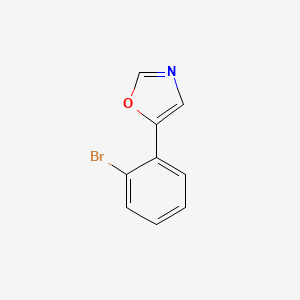

5-(2-Bromophenyl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic aromatic compound that contains both an oxazole ring and a bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine

Actividad Biológica

5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom, with a bromophenyl substituent at the C-5 position. Its molecular formula is C9H6BrNO, and it has a molecular weight of 224.05 g/mol. The unique structure contributes to its chemical reactivity and biological properties, making it an interesting subject for various fields of research.

Synthesis

Several methods exist for synthesizing this compound. A common approach involves the cyclization of a 2-aminophenol derivative with a bromoacyl chloride, followed by the elimination of water. The following table summarizes various synthetic pathways reported in the literature:

| Synthesis Method | Key Steps |

|---|---|

| Cyclization with bromoacyl chloride | 2-Aminophenol + Bromoacyl chloride → this compound + H2O |

| Microwave-assisted synthesis | Rapid heating of reactants in solvent |

| Solvent-free synthesis | Use of solid-state reactions |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have shown that related oxazole compounds possess significant antibacterial and antifungal activity against various strains such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for some derivatives are presented in the following table:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against C. albicans |

|---|---|---|

| This compound | 16 | 8 |

| Oxazole derivative A | 32 | 16 |

| Oxazole derivative B | 8 | 4 |

These results suggest that modifications in the oxazole structure can enhance antimicrobial efficacy .

Antiprotozoal Activity

Some studies have highlighted the antiprotozoal potential of oxazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against protozoan parasites such as Leishmania spp. and Trypanosoma spp., indicating their potential as therapeutic agents in treating protozoal infections.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in cosmetic applications for skin lightening. Research has shown that certain oxazole derivatives can inhibit tyrosinase activity effectively. For example, a study reported IC50 values for selected compounds:

| Compound | IC50 (µM) |

|---|---|

| Compound C | 14.33 ± 1.63 |

| Compound D | 0.51 ± 0.00 |

| Compound E | >200 |

The presence of hydroxyl groups in specific positions significantly enhances the inhibitory potency .

Case Study: Antimicrobial Efficacy

In a recent study conducted by Singh et al., various oxazole derivatives were synthesized and evaluated for their antimicrobial activity against several bacterial strains using standard disk diffusion methods. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to traditional antibiotics like ampicillin.

Case Study: Tyrosinase Inhibition

A study focused on the tyrosinase inhibitory effects of phenolic compounds bearing oxazole scaffolds showed promising results in vitro using B16F10 melanoma cells. Compounds with specific substitutions demonstrated significant reductions in melanin production, indicating their potential use in skin depigmentation therapies.

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHLCLAPCIKJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396322 |

Source

|

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328270-70-8 |

Source

|

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.